molecular formula C6H11BrF2 B2738316 1-Bromo-3,3-difluoro-4-methylpentane CAS No. 2091428-29-2

1-Bromo-3,3-difluoro-4-methylpentane

Cat. No.: B2738316
CAS No.: 2091428-29-2
M. Wt: 201.055
InChI Key: GDZAIWPLCQGNEY-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluoro-4-methylpentane is an organic compound with the molecular formula C6H11BrF2 It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a pentane backbone

Scientific Research Applications

1-Bromo-3,3-difluoro-4-methylpentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-difluoro-4-methylpentane can be synthesized through a multi-step process involving the halogenation of appropriate precursors. One common method involves the bromination of 3,3-difluoro-4-methylpentane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or dichloromethane and may be catalyzed by light or heat to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carefully monitored to control the temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3-difluoro-4-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.

    Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction Reactions: Depending on the reaction, products can range from alcohols to alkanes.

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-difluoro-4-methylpentane involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

    1-Bromo-3-methylbutane: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and applications.

    1-Bromo-4,5-difluoro-2-methylbenzene: Contains a benzene ring, leading to distinct chemical properties and uses.

    3,3-Difluoro-4-methylpentane:

Uniqueness: 1-Bromo-3,3-difluoro-4-methylpentane is unique due to the combination of bromine and fluorine atoms, which impart specific chemical properties that are valuable in various synthetic and industrial applications. The presence of both halogens can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-3,3-difluoro-4-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-5(2)6(8,9)3-4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZAIWPLCQGNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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